

2-Amino-6-nitrobenzyl alcohol CAS number 98451-51-5

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Compound of Interest

Compound Name: 2-Amino-6-nitrobenzyl alcohol

Cat. No.: B1218528

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An In-depth Technical Guide to **2-Amino-6-nitrobenzyl alcohol** (CAS: 98451-51-5)

This technical guide provides a comprehensive overview of **2-Amino-6-nitrobenzyl alcohol**, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document consolidates key data on its properties, synthesis, and biological interactions, presenting them in a structured and accessible format.

Chemical and Physical Properties

2-Amino-6-nitrobenzyl alcohol is a solid, yellow to brown organic compound.^[1] Its structure is characterized by a benzene ring substituted with an amino group, a nitro group, and a hydroxymethyl group.^[2] This combination of functional groups, one electron-donating (-NH₂) and one strongly electron-withdrawing (-NO₂), imparts unique chemical reactivity to the molecule.^[2]

Table 1: Physical and Chemical Properties of **2-Amino-6-nitrobenzyl alcohol**

Property	Value	Reference
CAS Number	98451-51-5	[1][3][4][5][6][7]
Molecular Formula	C7H8N2O3	[2][3][5][6][7]
Molecular Weight	168.15 g/mol	[2][3][6][7]
Appearance	Yellow to brown solid/powder	[1]
InChI Key	BSQXKAWQRQDMAK-UHFFFAOYSA-N	[2][6]
SMILES	C1=CC(=C(C(=C1)--INVALID-LINK--[O-])CO)N	[3]
Purity	90% to 98% (as specified by suppliers)	[1][5]

Synthesis and Reactivity

2-Amino-6-nitrobenzyl alcohol serves as a key intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds like quinolines.[2] Its synthesis can be approached through various established routes, primarily involving the interconversion of functional groups on readily available precursors.[2]

Synthetic Routes

2.1.1. Reduction of 2-Amino-6-nitrobenzoic acid

A primary synthetic route involves the selective reduction of the carboxylic acid group of 2-amino-6-nitrobenzoic acid.[2]

- Experimental Protocol:
 - Reagent: Borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$) is a suitable reagent for this transformation due to its high selectivity for reducing carboxylic acids in the presence of nitro groups.[2]

- Solvent: The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF).[2]
- Conditions: The reaction is generally performed at room temperature.[2]
- Mechanism: The borane complex selectively reduces the carboxylic acid to a primary alcohol, leaving the nitro and amino groups intact.[2]

2.1.2. Selective Reduction of a Dinitro Compound

Another potential synthetic pathway is the selective reduction of one nitro group in a corresponding dinitro compound.[2] While specific details for **2-amino-6-nitrobenzyl alcohol** are not provided, general methods for selective nitro group reduction can be applied.

- Experimental Protocol (General):
 - Reagents: Common metal-free reducing agents for nitro groups include sodium hydrosulfite, sodium sulfide, or borane complexes.[2] Transition-metal catalyzed reactions could also be employed for higher efficiency and greener synthesis.[2]
 - Control: Careful control of reaction conditions (temperature, stoichiometry of the reducing agent) is crucial to achieve selective reduction of only one of the two nitro groups.

2.1.3. Reduction of 2-Amino-6-nitrobenzaldehyde

A related protocol for the synthesis of the 2,5-isomer by reducing 2-amino-5-nitrobenzaldehyde with sodium borohydride in ethanol could be adapted for the synthesis of the 2,6-isomer from 2-amino-6-nitrobenzaldehyde.[2]

- Experimental Protocol (Adapted):
 - Starting Material: 2-Amino-6-nitrobenzaldehyde.
 - Reagent: Sodium borohydride (NaBH_4).[2]
 - Solvent: Ethanol.[2]
 - Conditions: The reaction is typically performed under mild conditions.[2]

Chemical Reactivity and Functional Group Interconversions

The reactivity of **2-Amino-6-nitrobenzyl alcohol** is dictated by its three functional groups:[2]

- Amino Group (-NH₂): Can undergo typical aromatic amine reactions such as acylation and diazotization.[2]
- Nitro Group (-NO₂): Can be reduced to an amino group, which is a strategic step in the synthesis of diamino compounds.[2]
- Hydroxymethyl Group (-CH₂OH):
 - Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-amino-6-nitrobenzaldehyde, a valuable intermediate for synthesizing imines or for further reductive amination reactions.[2][8]
 - Conversion to Halides: The alcohol group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by a halide to form 2-amino-6-nitrobenzyl halide. This halide is a versatile precursor for introducing a wide range of nucleophiles.[2]

Biological Activity and Metabolic Activation

2-Amino-6-nitrobenzyl alcohol is a metabolite of 2,6-dinitrotoluene and has been studied for its in vitro activation and subsequent covalent binding to DNA.[9][10] This metabolic activation is a critical step in understanding the potential genotoxicity of its parent compound.

Metabolic Activation Pathways

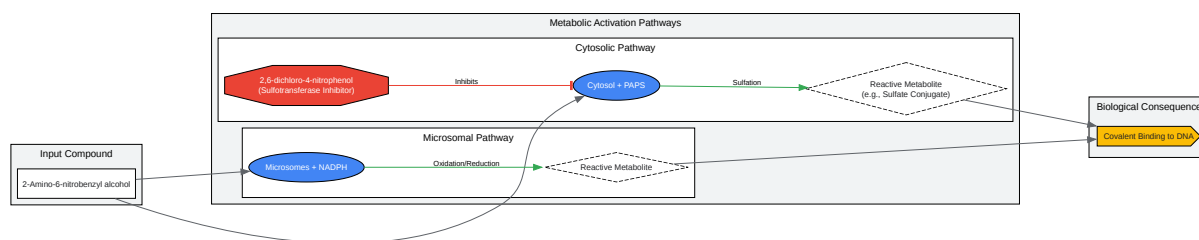
The conversion of **2-Amino-6-nitrobenzyl alcohol** to metabolites capable of binding to DNA can occur through at least two pathways in vitro:[9]

- Cytosolic Activation: This pathway requires the presence of cytosol and 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[9] The reaction is inhibited by the sulfotransferase inhibitor 2,6-dichloro-4-nitrophenol, suggesting the formation of a sulfate conjugate.[9]

- Microsomal Activation: This pathway involves microsomes and requires NADPH.[9]

Interestingly, when both cytosol and microsomes are present, the activation appears to only require PAPS, indicating a lesser role for NADPH-dependent enzymes in this combined system.[9]

Below is a diagram illustrating the metabolic activation workflow of **2-Amino-6-nitrobenzyl alcohol** leading to DNA binding.



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Caption: Metabolic activation of **2-Amino-6-nitrobenzyl alcohol**.

Applications in Research and Development

The unique structure of **2-Amino-6-nitrobenzyl alcohol** makes it a valuable building block in several areas:

- Pharmaceutical Synthesis: It is a precursor for synthesizing various biologically active molecules.[2] For instance, derivatives of the related compound 2-amino-6-

nitrobenzothiazole have shown potential as antimicrobial and anticancer agents, as well as inhibitors of monoamine oxidase (MAO).[11][12]

- Organic Synthesis: It serves as a key intermediate in the construction of complex heterocyclic systems such as quinolines.[2]
- Industrial Applications: It has been mentioned as an emission source in the production of glycidyl methacrylate, a component in adhesives and coatings, and as a precursor for aldehydes used in the fragrance industry.[3]

Safety Information

2-Amino-6-nitrobenzyl alcohol is classified as a hazardous substance.

Table 2: Hazard Statements

Hazard Code	Description	Reference
H302	Harmful if swallowed	[13]
H312	Harmful in contact with skin	[13]
H332	Harmful if inhaled	[13]

It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7][14]

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a comprehensive safety data sheet (SDS) and should not be used for clinical or veterinary purposes. All handling and use of this chemical should be conducted by trained professionals in a controlled laboratory setting.

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